molecular formula C12H17NO2 B15069326 2-((Benzylamino)methyl)butanoic acid

2-((Benzylamino)methyl)butanoic acid

Cat. No.: B15069326
M. Wt: 207.27 g/mol
InChI Key: LFPMJIUTXTWQGH-UHFFFAOYSA-N
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Description

2-((Benzylamino)methyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, where a benzylamino group is attached to the second carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzylamino)methyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of benzylamine with a suitable butanoic acid derivative. For instance, a Grignard reaction can be employed where a solution of methyl 2-(benzylamino)methyl-3-hydroxybutanoate in anhydrous tetrahydrofuran is added dropwise to a well-stirred Grignard solution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application, but generally involve similar principles as laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-((Benzylamino)methyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((Benzylamino)methyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((Benzylamino)methyl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, influencing biochemical processes. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Benzylamino)methyl)butanoic acid is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(benzylamino)methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-11(12(14)15)9-13-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPMJIUTXTWQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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